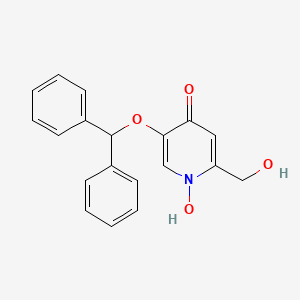

4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-

Übersicht

Beschreibung

The compound “4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-” is also referred to as diphenylpyraline hydrochloride (DPP). It is a first-generation antihistamine . It has been used as a pharmacotherapy for Parkinson’s disease .

Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds involves various methods. For instance, the Richter cyclization was used for the synthesis of 6-halo-3-(hydroxymethyl)cinnolin-4(1H)-ones . Another study designed and synthesized 5-[4′-({4-[(4-aryloxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)[1,1′-biphenyl]-2-yl]-1H-tetrazoles and [2′-(1H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl-substituted-1-carbodithioates .Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using various techniques. For example, ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments were used to investigate the molecular structure, morphology, and growth mechanism of 5-hydroxymethyl furfural (HMF) derived humins . Another study investigated the structural, wave functional, and electronic properties of monomeric and dimeric forms of 2-methyl-4(1H)-quinolone .Wissenschaftliche Forschungsanwendungen

Environmental Monitoring and Analytical Methods

Research on related compounds involves developing analytical methods to detect and quantify chemicals in environmental samples. For example, methods have been developed to measure concentrations of polybrominated diphenyl ethers (PBDEs) and their hydroxylated metabolites in human and environmental samples. These methods are crucial for assessing exposure levels and understanding the distribution of these compounds in the environment (Sjödin et al., 1999), (Qiu et al., 2008).

Human Health and Exposure Studies

Studies have investigated the exposure of specific populations, such as preschool children and pregnant women, to environmental contaminants, including organophosphorus and pyrethroid pesticides, as well as PBDEs and their metabolites. These studies aim to understand the extent of human exposure and potential health risks, especially in vulnerable populations (Babina et al., 2012), (Wan et al., 2010).

Toxicological Effects and Mechanisms

Research also focuses on the toxicological effects of chemical exposure, including the potential for neurodevelopmental impacts and thyroid function disruption. Understanding the mechanisms by which chemicals exert their effects is essential for assessing risk and informing regulatory decisions (Zota et al., 2011).

Wirkmechanismus

Target of Action

The primary targets of this compound are yet to be identified. It is known that compounds with similar structures often interact with histamine receptors, particularly the h1-receptor . These receptors play a crucial role in allergic reactions and are found on various cells in the body, including smooth muscle cells, endothelial cells, and cells in the central nervous system .

Mode of Action

The compound likely acts as an antagonist at its target sites, preventing the action of histamine by competing for H1-receptor sites on effector cells . Antihistamines antagonize, in varying degrees, most of the pharmacological effects of histamine, including urticaria and pruritus .

Biochemical Pathways

This disruption can lead to a decrease in the symptoms associated with allergic reactions, such as inflammation and itching .

Pharmacokinetics

Similar compounds are known to be rapidly absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its antagonistic effects on histamine receptors. By blocking these receptors, the compound can prevent the physiological responses typically associated with histamine, such as vasodilation, bronchoconstriction, and increased vascular permeability . This can result in a reduction in the symptoms of allergic reactions.

Safety and Hazards

Eigenschaften

IUPAC Name |

5-benzhydryloxy-1-hydroxy-2-(hydroxymethyl)pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17NO4/c21-13-16-11-17(22)18(12-20(16)23)24-19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-12,19,21,23H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJNKCFGFYTFIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)OC3=CN(C(=CC3=O)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4(1H)-Pyridinone, 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)- | |

CAS RN |

114875-62-6 | |

| Record name | 5-(diphenylmethoxy)-1-hydroxy-2-(hydroxymethyl)-1,4-dihydropyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Fluoro-3-(4-fluorobenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2896878.png)

![6-(4-((4,7-dimethylbenzo[d]thiazol-2-yl)oxy)piperidine-1-carbonyl)-2-methylpyridazin-3(2H)-one](/img/structure/B2896883.png)

![N-benzyl-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2896884.png)